molecular formula C8H13NO3 B15254369 4-(Oxan-3-yl)-1,3-oxazolidin-2-one

4-(Oxan-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B15254369
M. Wt: 171.19 g/mol
InChI Key: LNLWPYCZPRVEBC-UHFFFAOYSA-N
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Description

4-(Oxan-3-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxan-3-yl group adds to its unique chemical structure, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of oxan-3-ylamine with carbon dioxide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the oxazolidinone ring. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process typically includes steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxan-3-yl-1,3-oxazolidin-2-one oxide.

    Reduction: Reduction reactions can convert it into oxan-3-yl-1,3-oxazolidin-2-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxan-3-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Oxidation: Oxan-3-yl-1,3-oxazolidin-2-one oxide.

    Reduction: Oxan-3-yl-1,3-oxazolidin-2-ol.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

4-(Oxan-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved include inhibition of protein synthesis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxan-3-yl)-1,3-oxazol-2-ylmethanol: Similar structure but with a hydroxyl group.

    3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Different ring structure but similar functional groups.

Uniqueness

4-(Oxan-3-yl)-1,3-oxazolidin-2-one is unique due to its specific ring structure and the presence of the oxan-3-yl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(oxan-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c10-8-9-7(5-12-8)6-2-1-3-11-4-6/h6-7H,1-5H2,(H,9,10)

InChI Key

LNLWPYCZPRVEBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2COC(=O)N2

Origin of Product

United States

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